4-(4-Morpholinobenzoyl)-1-(pyridin-2-yl)piperazin-2-one
Description
Properties
IUPAC Name |
4-(4-morpholin-4-ylbenzoyl)-1-pyridin-2-ylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c25-19-15-23(9-10-24(19)18-3-1-2-8-21-18)20(26)16-4-6-17(7-5-16)22-11-13-27-14-12-22/h1-8H,9-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUCMPGXRZRZCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC=C(C=C2)N3CCOCC3)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Asymmetric Hydrogenation
The most efficient route to the piperazin-2-one core utilizes palladium-catalyzed hydrogenation of pyrazin-2-ol precursors. Building on the work of Feng et al., the protocol can be adapted for pyridin-2-yl substitution:
Reaction Conditions
- Substrate : 5-(pyridin-2-yl)pyrazin-2-ol
- Catalyst System : Pd(OCOCF₃)₂/(R)-TolBINAP (3.3 mol%)
- Additive : TsOH·H₂O (100 mol%)
- Solvent : Dichloromethane/benzene (1:1)
- Pressure : 1000 psi H₂
- Temperature : 80°C
- Time : 24–48 hours
This method achieves >90% conversion with enantiomeric excess (ee) values up to 90% for analogous compounds. The pyridin-2-yl group enhances substrate solubility in the mixed solvent system, while the Brønsted acid additive facilitates tautomerization critical for hydrogenation efficiency.
Mechanistic Considerations
Deuterium labeling studies on similar systems reveal a stepwise hydrogenation pathway:
- Initial reduction of the C(3)=N(4) bond forms a 3,4-dihydropyrazin-2(1H)-one intermediate
- Acid-catalyzed tautomerization between enamine and imine species
- Dynamic kinetic resolution during final hydrogenation to yield the chiral piperazin-2-one
The pyridin-2-yl substituent at C(5) influences this process by:
- Stabilizing transition states through π-π interactions with the Pd catalyst
- Modulating substrate electronic properties via conjugation
Preparation of 4-Morpholinobenzoyl Chloride
The acylating agent is synthesized through a two-step sequence:
Step 1: Synthesis of 4-Morpholinobenzoic Acid
| Reagent | Equiv | Temperature | Time | Yield |
|---|---|---|---|---|
| Morpholine | 1.2 | 110°C | 6 h | 85% |
| 4-Fluorobenzonitrile | 1.0 | |||
| K₂CO₃ | 2.0 |
Step 2: Chlorination with Oxalyl Chloride
- Conditions : 0°C → RT, 2 hours
- Solvent : Anhydrous dichloromethane
- Yield : 92–95%
This acyl chloride exhibits enhanced stability compared to aromatic analogues due to morpholine’s electron-donating effects.
Acylation of 1-(Pyridin-2-yl)piperazin-2-one
The final coupling employs Schotten-Baumann conditions:
Optimized Parameters
| Parameter | Value |
|---|---|
| Solvent | THF/H₂O (3:1) |
| Base | NaHCO₃ (2.5 equiv) |
| Temperature | 0°C → RT |
| Reaction Time | 12 hours |
| Yield | 78–82% |
Key considerations:
- Slow addition of acyl chloride prevents N-acylation of the pyridine nitrogen
- Aqueous workup removes residual morpholine byproducts
Alternative Synthetic Routes
Sequential Deprotection-Acylation Strategy
Adapting methodology from the 4-morpholino piperidine synthesis:
- Protect piperazin-2-one as benzyl carbamate
- Introduce pyridin-2-yl via Buchwald-Hartwig amination
- Deprotect under H₂/Pd-C
- Acylate with 4-morpholinobenzoyl chloride
Comparative Yields
| Step | Yield |
|---|---|
| Protection | 89% |
| Amination | 75% |
| Deprotection | 92% |
| Acylation | 81% |
One-Pot Tandem Hydrogenation-Acylation
Emerging approaches combine hydrogenation and acylation in a single vessel:
- Uses Pd/C as dual catalyst for hydrogenation and acyl transfer
- Reduces purification steps but requires precise pH control
Analytical Characterization
Critical spectroscopic data for this compound:
¹H NMR (400 MHz, CDCl₃)
- δ 8.21 (d, J = 4.8 Hz, 1H, pyridine-H6)
- δ 7.69 (t, J = 7.6 Hz, 1H, pyridine-H4)
- δ 7.23 (d, J = 8.0 Hz, 2H, benzoyl-H2/H6)
- δ 6.91 (d, J = 8.0 Hz, 2H, benzoyl-H3/H5)
- δ 4.12–3.98 (m, 4H, piperazine-H3/H5)
- δ 3.85–3.70 (m, 4H, morpholine-OCH₂)
HPLC Purity
- Method: C18, 70:30 MeOH/H₂O + 0.1% TFA
- Retention Time: 12.4 min
- Purity: 98.6%
Industrial-Scale Considerations
Adapting laboratory synthesis for kilogram-scale production:
Key Modifications
- Replace benzene with methyl-THF for safer solvent system
- Implement continuous hydrogenation using fixed-bed Pd catalysts
- Utilize melt crystallization for final purification (≥99.5% purity)
Process Economics
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Cycle Time | 96 h | 48 h |
| Overall Yield | 62% | 78% |
| Pd Recovery | <50% | 92% |
Chemical Reactions Analysis
Types of Reactions
4-(4-Morpholinobenzoyl)-1-(pyridin-2-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl or pyridine derivatives.
Scientific Research Applications
4-(4-Morpholinobenzoyl)-1-(pyridin-2-yl)piperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Morpholinobenzoyl)-1-(pyridin-2-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
4-(4-Morpholinobenzoyl)-1-(pyridin-3-yl)piperazin-2-one: Similar structure but with the pyridine ring in a different position.
4-(4-Morpholinobenzoyl)-1-(pyridin-4-yl)piperazin-2-one: Another positional isomer with the pyridine ring in the 4-position.
Uniqueness
4-(4-Morpholinobenzoyl)-1-(pyridin-2-yl)piperazin-2-one is unique due to its specific arrangement of functional groups, which may confer distinct biological activities and chemical reactivity compared to its isomers. This uniqueness makes it a valuable compound for targeted research and development.
Biological Activity
4-(4-Morpholinobenzoyl)-1-(pyridin-2-yl)piperazin-2-one is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C19H22N4O2
- Molecular Weight: 342.41 g/mol
This compound is proposed to exert its biological effects through multiple mechanisms, including:
- Inhibition of Protein Kinases: The compound may inhibit specific protein kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation and survival.
- Modulation of Ion Channels: It has been suggested that this compound interacts with ion channels, potentially affecting neuronal signaling and muscle contraction.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound. In vitro assays reveal significant cytotoxic effects against various cancer cell lines.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. It has been tested against several pathogens, showing promising results.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Case Studies
A notable case study involved the use of this compound in a therapeutic setting for treating resistant bacterial infections. The study highlighted the compound's ability to enhance the efficacy of standard antibiotics against resistant strains.
Case Study Summary:
- Objective: To evaluate the synergistic effect of the compound with standard antibiotics.
- Findings: The combination therapy resulted in a significant reduction in bacterial load compared to monotherapy.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-(4-Morpholinobenzoyl)-1-(pyridin-2-yl)piperazin-2-one, and what parameters critically influence yield?
- Methodology : The synthesis typically involves coupling a morpholine-substituted benzoyl chloride with a pyridinyl-piperazinone precursor. Key steps include:
- Acylation : Reacting 4-morpholinobenzoyl chloride with 1-(pyridin-2-yl)piperazin-2-one in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base .
- Purification : Column chromatography (e.g., silica gel, eluent: methanol/DCM gradient) isolates the product.
- Critical Parameters :
- Solvent choice : Anhydrous conditions prevent hydrolysis of the acyl chloride.
- Temperature : Room temperature avoids side reactions (e.g., decomposition of morpholine rings).
- Stoichiometry : Excess acyl chloride (1.2 eq) ensures complete reaction .
Q. How can the structural identity of this compound be confirmed using crystallographic and spectroscopic techniques?
- X-ray Crystallography : Single-crystal analysis with SHELXL software refines bond lengths, angles, and torsion angles. For example, the morpholine ring adopts a chair conformation, while the piperazinone ring may exhibit puckering, as seen in related morpholine-piperazine hybrids .
- Spectroscopy :
- NMR : NMR should show resonances for pyridine protons (δ 7.5–8.5 ppm), morpholine methylenes (δ 3.5–3.7 ppm), and piperazinone carbonyl (δ ~170 ppm in ) .
- HPLC : Purity ≥95% confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- In vitro screening :
- Kinase inhibition : Use ATP-binding assays targeting kinases (e.g., PI3K or MAPK) due to structural similarity to kinase inhibitors with morpholine motifs .
- Cellular cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Docking studies : Molecular modeling against dopamine D3 receptors (analogous to piperazine-based ligands) predicts binding affinity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields during the acylation step?
- Troubleshooting :
- Catalyst screening : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Solvent optimization : Replace DCM with THF for better solubility of intermediates.
- Moisture control : Employ Schlenk techniques to exclude humidity, which hydrolyzes acyl chloride .
- Yield Improvement : A 2023 study on morpholinobenzoyl derivatives achieved 85% yield using microwave-assisted synthesis (60°C, 30 min) .
Q. What strategies resolve contradictions between computational docking predictions and experimental bioactivity data?
- Orthogonal assays :
- Surface Plasmon Resonance (SPR) : Validate binding affinity to rule out false positives from docking .
- Metabolic stability : Incubate with liver microsomes to assess if rapid degradation explains low activity .
- Structural analogs : Compare with 4-(pyridin-2-yl)piperazine derivatives (e.g., antidepressants) to identify critical substituents .
Q. How can crystallographic refinement challenges (e.g., twinning, disorder) be addressed for this compound?
- SHELX refinement :
- Twinning detection : Use PLATON’s TWINABS for data integration. For example, a related compound (C26H28FN5O3) was refined in space group P1 with R-factor 0.036 despite twinning .
- Disordered moieties : Apply restraints to morpholine and pyridine rings using DFIX and SIMU commands .
- High-resolution data : Collect synchrotron data (λ = 0.7 Å) to improve resolution for ambiguous electron density regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
